Pritelivir mesylate
Overview
Description
Pritelivir mesylate, also known as AIC-316 and BAY 57-1293, is a potent helicase primase inhibitor . It inhibits the replication of herpes simplex virus (HSV) type 1 and type 2 in the nanomolar range in vitro by abrogating the enzymatic activity of the viral primase-helicase complex .
Molecular Structure Analysis
Pritelivir mesylate has a molecular formula of C19H22N4O6S3 and a molecular weight of 498.6 . It belongs to the class of organic compounds known as phenylpyridines .Chemical Reactions Analysis
Pritelivir mesylate is a novel helicase-primase inhibitor that prevents the de novo synthesis of virus DNA through inhibition of the helicase-primase complex . It does not require activation by viral enzymes and can thus protect uninfected cells .Physical And Chemical Properties Analysis
Pritelivir mesylate has a molecular weight of 498.6 and is a solid form . It has a solubility of 83.33 mg/mL in DMSO (ultrasonic) . It should be stored at 4°C, in a dry and sealed condition .Scientific Research Applications
Resistance Studies
- Study on Resistance Development : Pritelivir was evaluated for resistance development in patients with HSV-2. No evidence of resistance-mediating mutations was found, indicating its effectiveness against HSV-2 without inducing known resistance mutations (Edlefsen et al., 2016).
Comparative Efficacy
- Comparison with Valacyclovir : Pritelivir was compared to valacyclovir for genital HSV-2 suppression. The study found that pritelivir resulted in a lower percentage of HSV detection over 28 days, indicating its potential as an effective alternative to current therapies (Wald et al., 2016).
Mechanism of Action and Dosage Studies
- Mechanism and Dosage Evaluation : A study investigating different dosages of pritelivir showed its ability to reduce HSV shedding and lesion days in a dose-dependent manner, highlighting its potency in managing genital herpes (Wald et al., 2014).
Preclinical Studies and Alternative Applications
- Efficacy in Mouse Models : In a study using mouse models, pritelivir demonstrated significant efficacy against both HSV-1 and HSV-2, including strains resistant to acyclovir. This highlights its potential for treating severe HSV infections, such as herpes simplex encephalitis (Quenelle et al., 2018).
- Optimizing Administration Forms : Research has been conducted to develop different solid forms of pritelivir for varied routes of administration, such as oral and topical applications, enhancing its versatility in treating HSV infections (Ruebsamen-Schaeff & Buschmann, 2019).
Mathematical Modeling and Clinical Trial Predictions
- Mathematical Modeling of Efficacy : A mathematical model was designed to predict the efficacy of pritelivir in clinical trials, assisting in dose selection and understanding the drug-virus interaction. This model successfully predicted outcomes in subsequent trials (Schiffer et al., 2016).
Preclinical Platform for HSV Research
- Human Skin Ex Vivo Model : An HSV-1 infection model on human skin ex vivo was established to test the efficacy of pritelivir. This model bridges the gap between in vitro and in vivo drug screening, providing a valuable platform for HSV research (Tajpara et al., 2018).
Safety And Hazards
Future Directions
Pritelivir mesylate is currently being evaluated in a pivotal phase 3 trial for the treatment of acyclovir-resistant HSV infections in immunocompromised patients . The Phase III part of the trial will compare lesion healing in a given time frame and is conducted worldwide at up to 70 sites in the US, South America, Europe, and China . The estimated primary completion date is June 2024 .
properties
IUPAC Name |
methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJHCGEURRDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pritelivir mesylate | |
CAS RN |
1428333-96-3 | |
Record name | Pritelivir mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRITELIVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.